![molecular formula C11H16ClN B2576541 (5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride CAS No. 2418671-68-6](/img/structure/B2576541.png)
(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride
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Overview
Description
“(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2418671-68-6. It has a molecular weight of 197.71 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(5-cyclopropyl-2-methylphenyl)methanamine hydrochloride”. The InChI code is1S/C11H15N.ClH/c1-8-2-3-10 (9-4-5-9)6-11 (8)7-12;/h2-3,6,9H,4-5,7,12H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Cyclopropenone Oximes and Reactions with Isocyanates
Cyclopropenone oximes, including derivatives with cyclopropyl groups, are prepared from cyclopropenones and hydroxylamine hydrochloride. These compounds, when reacted with isocyanates, yield diazaspirohexenones, demonstrating their potential in synthesizing complex nitrogen-containing cycles which could have applications in material science or as intermediates in pharmaceutical synthesis (H. Yoshida et al., 1988).
Synthesis of N-Cyclopropylbenzylamine Derivatives
The synthesis of N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine and [phenyl-14C]-N-cyclopropylbenzylamine from cyclopropanecarbonitrile showcases the chemical versatility of cyclopropylamine derivatives. These labeled compounds are invaluable tools for pharmacological and biochemical studies, tracing the distribution and metabolism of drugs in the body (R. Silverman & S. J. Hoffman, 1981).
Pharmacological Properties of Aryloxyethyl Derivatives
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been identified as "biased agonists" of serotonin 5-HT1A receptors, indicating a potential for development into new antidepressants. These compounds show high receptor affinity, selectivity, and favorable pharmacokinetic profiles, making them promising candidates for treating depressive disorders (J. Sniecikowska et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(5-cyclopropyl-2-methylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-2-3-10(9-4-5-9)6-11(8)7-12;/h2-3,6,9H,4-5,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRCRKVCZAMWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride |
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